7-Methyl-3-octen-2-one

Description

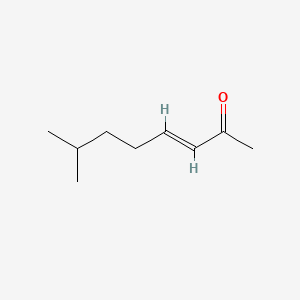

Structure

3D Structure

Properties

CAS No. |

33046-81-0 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(E)-7-methyloct-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-8(2)6-4-5-7-9(3)10/h5,7-8H,4,6H2,1-3H3/b7-5+ |

InChI Key |

QFSMRIFNMXHJQK-FNORWQNLSA-N |

SMILES |

CC(C)CCC=CC(=O)C |

Isomeric SMILES |

CC(C)CC/C=C/C(=O)C |

Canonical SMILES |

CC(C)CCC=CC(=O)C |

density |

0.838-0.847 |

Other CAS No. |

33046-81-0 |

physical_description |

Colourless liquid; fruity-floral aroma |

solubility |

slightly soluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Advanced Organic Synthesis and Chemical Transformations of 7 Methyl 3 Octen 2 One

Methodological Approaches to the Laboratory Synthesis of 7-Methyl-3-octen-2-one

The synthesis of 7-methyl-3-octen-2-one can be achieved through several laboratory methods. These approaches often focus on creating the characteristic enone structure with a specific isomeric configuration.

Ketene-Aldehyde Condensation Pathways for 7-Methyl-3-octen-2-one Generation

One historical method for the formation of α,β-unsaturated ketones like 7-methyl-3-octen-2-one involves the reaction of a ketene (B1206846) with an aldehyde. google.com A process for preparing enol esters of aldehydes, which can then be converted to the corresponding unsaturated ketone, has been described. google.com This reaction can be catalyzed by an acid, such as sulfuric acid. google.com For the synthesis of 7-methyl-3-octen-2-one, 2-ethylbutyraldehyde would be reacted with ketene. google.com The ketene itself can be generated through the pyrolysis of acetone (B3395972) or acetic acid. google.com The reaction temperature is typically maintained between 0 and 80°C. google.com

Another relevant synthetic strategy is the Aldol (B89426) condensation. For instance, the condensation of valeraldehyde (B50692) and acetone is a known method for producing 3-octen-2-one (B105304). This reaction is base-catalyzed and proceeds through the formation of a β-hydroxy ketone intermediate, which then undergoes dehydration. A similar principle could be applied to synthesize 7-methyl-3-octen-2-one by using 4-methylpentanal (B1672222) as a starting material. chemsrc.com

| Starting Materials | Key Reagents/Catalysts | Product | Reference |

| 2-Ethylbutyraldehyde, Ketene | Sulfuric Acid | 7-Methyl-3-octen-2-one | google.com |

| 4-Methylpentanal, Acetone | Base Catalyst (e.g., NaOH) | 7-Methyl-3-octen-2-one | chemsrc.com |

| Valeraldehyde, Acetone | Sodium Hydroxide | 3-Octen-2-one |

Exploration of Stereoselective Synthetic Routes for (3E)-7-Methyl-3-octen-2-one

Achieving stereoselectivity, particularly for the (3E) isomer of 7-methyl-3-octen-2-one, is crucial for specific applications. The (3E) configuration refers to the geometry of the double bond between the third and fourth carbon atoms. ontosight.ai

Various stereoselective synthesis methods are available for creating specific isomers of unsaturated compounds. thieme.de While specific literature detailing a stereoselective route for (3E)-7-methyl-3-octen-2-one is not abundant in the provided search results, general principles of stereoselective synthesis can be applied. For example, organoborane-mediated synthesis has been used to create the trans (E) isomer of 3-octen-2-one with high stereochemical control. This method involves the reaction of an organoborane derivative with an alkyne.

Investigations into the Reactivity and Derivatization of 7-Methyl-3-octen-2-one

The chemical behavior of 7-methyl-3-octen-2-one is largely dictated by its α,β-unsaturated ketone moiety. This functional group provides two primary sites for chemical reactions: the carbon-carbon double bond and the carbonyl group.

Elucidation of Reaction Mechanisms Involving the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone structure is an electrophilic system. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). libretexts.org The initial product of conjugate addition is a resonance-stabilized enolate ion, which is then protonated on the α-carbon to yield a saturated ketone. libretexts.org

Lithium diorganocopper reagents (Gilman reagents) are particularly effective for achieving conjugate addition to α,β-unsaturated ketones. libretexts.orglibretexts.org This method allows for the formation of a new carbon-carbon single bond at the β-position. libretexts.org Other organometallic reagents, like Grignard reagents and organolithiums, typically favor direct addition to the carbonyl group. libretexts.org

The reactivity of α,β-unsaturated ketones can also be influenced by steric factors. For example, substitution on the double bond can significantly reduce the rate of reactions like glutathione (B108866) addition. inchem.org

Synthesis and Characterization of Structurally Related Analogs for Functional Modulation

The synthesis of analogs of 7-methyl-3-octen-2-one allows for the exploration of structure-activity relationships. For instance, analogs of 3,7-dimethyl-7-hydroxy-2-octen-6-olide have been synthesized and characterized. sioc-journal.cn These syntheses have employed techniques such as epoxidation-lactonization and Sharpless asymmetric dihydroxylation. sioc-journal.cn The structures of these analogs were confirmed using 1H NMR, 13C NMR, HRMS data, and X-ray diffraction analysis. sioc-journal.cn

Natural Occurrence, Distribution, and Biosynthetic Pathways of 7 Methyl 3 Octen 2 One

Biogenic Presence of 7-Methyl-3-octen-2-one in Diverse Organisms and Ecosystems

7-Methyl-3-octen-2-one has been detected in various organisms, ranging from mammals to plants, as well as in food products derived from them. Its distribution is indicative of common metabolic pathways that lead to its formation across different biological kingdoms.

The presence of 7-Methyl-3-octen-2-one has been documented in mammalian products, suggesting its role as a metabolic byproduct. To date, it has been specifically identified in milk and milk products, as well as in liver meal. hmdb.caflavscents.com While its presence in these specific matrices is established, comprehensive studies detailing its occurrence across a wider range of mammalian secretions (such as sebum or pheromonal gland secretions) and tissues are not extensively available in the current scientific literature.

While extensive research has been conducted on the volatile organic compound profiles of commercially important plant species like Camellia sinensis (tea) and Solanum lycopersicum (tomato), the specific identification of 7-Methyl-3-octen-2-one in these plants is not prominently reported in broad phytochemical screenings. frontiersin.orgnih.govmdpi.comnih.govscielo.brresearchgate.netresearchgate.netmdpi.comglobalsciencebooks.infojddtonline.info These studies reveal a complex array of other ketones, alcohols, aldehydes, and terpenoids that constitute the characteristic aroma of tea leaves and tomato fruits, but 7-Methyl-3-octen-2-one is not listed among the identified volatiles in these comprehensive analyses. Further targeted research may be required to ascertain its presence, which might be in trace amounts or specific to certain cultivars or environmental conditions.

| Biological Matrix | Organism/Source | Reference |

|---|---|---|

| Milk and Milk Products | Mammalian (Bovine, etc.) | hmdb.cafoodb.ca |

| Liver Meal | Animal-derived feed ingredient | flavscents.com |

Inquiry into the Biosynthetic Mechanisms of 7-Methyl-3-octen-2-one

While direct enzymatic pathways for the biosynthesis of 7-Methyl-3-octen-2-one have not been explicitly elucidated in the scientific literature, its structure suggests a likely origin from the catabolism of branched-chain amino acids or the oxidation of unsaturated fatty acids.

The biosynthesis of ketones in biological systems is often linked to the degradation of larger molecules. Given the branched methyl group and the carbon chain length of 7-Methyl-3-octen-2-one, a plausible precursor is the branched-chain amino acid leucine (B10760876). The degradation of leucine is a well-established ketogenic pathway, meaning it results in the production of ketone bodies and their precursors. nih.govlibretexts.orgicahealth.comnyu.edu The catabolism of leucine yields isovaleryl-CoA, which through a series of enzymatic reactions, is converted to acetyl-CoA and acetoacetate. researchgate.net It is conceivable that intermediates in this pathway, or related pathways involving other branched-chain amino acids like isoleucine and valine, could be diverted to produce other branched-chain ketones.

Another potential biosynthetic route is through the oxidation of unsaturated fatty acids. The carbon backbone of 7-Methyl-3-octen-2-one resembles a portion of common fatty acids. The process of β-oxidation breaks down fatty acids into acetyl-CoA units. uoanbar.edu.iq In the case of unsaturated fatty acids like linoleic acid, additional enzymatic steps are required to handle the double bonds. nih.govnih.govreactome.org It is possible that specific enzymatic reactions, such as hydration, dehydrogenation, and decarboxylation, acting on intermediates of unsaturated fatty acid oxidation could lead to the formation of 7-Methyl-3-octen-2-one.

The presence of 7-Methyl-3-octen-2-one in both mammalian and microbial systems (as evidenced by its presence in fermented dairy products) suggests that the fundamental metabolic pathways leading to its formation are conserved across different life forms. The degradation of branched-chain amino acids and the oxidation of fatty acids are core metabolic processes found in a wide range of organisms.

In mammals, the liver is the primary site of ketogenesis from both fatty acids and ketogenic amino acids. nyu.edu Therefore, the identification of 7-Methyl-3-octen-2-one in liver meal is consistent with this metabolic function. In plants, while the specific pathways are less characterized in the context of this particular compound, the building blocks (branched-chain amino acids and fatty acids) and the necessary enzymatic activities are present. The formation of various volatile ketones in plants is generally attributed to the oxidative degradation of lipids and amino acids, often as a response to developmental cues or stress.

| Potential Precursor | Metabolic Pathway | Key Intermediates | Biological System |

|---|---|---|---|

| Leucine | Branched-Chain Amino Acid Catabolism | Isovaleryl-CoA, Acetoacetate, Acetyl-CoA | Mammals, Microorganisms |

| Unsaturated Fatty Acids (e.g., Linoleic Acid) | β-Oxidation | Acyl-CoA intermediates | Mammals, Plants, Microorganisms |

Environmental Occurrence and Atmospheric Dispersion of 7-Methyl-3-octen-2-one

The study of 7-Methyl-3-octen-2-one's presence and behavior in the broader environment is a specialized area of research. The following subsections detail what is known about its occurrence in aqueous and atmospheric environments.

Presence in Aqueous Environments (e.g., Treated Water Sources)

Currently, there is a lack of specific studies documenting the presence of 7-Methyl-3-octen-2-one in treated water sources. While general solubility data for the compound exists, specific research confirming its detection in treated aqueous environments has not been identified in the available literature.

Contribution to Atmospheric Volatile Organic Compound Profiles

Scientific literature detailing the contribution of 7-Methyl-3-octen-2-one to atmospheric volatile organic compound (VOC) profiles is not available. Research into its release, dispersion, and interaction in the atmosphere has not been documented.

Mechanistic Studies of 7 Methyl 3 Octen 2 One in Biological and Ecological Interactions

Chemosensory Reception and Olfactory/Gustatory Perceptions

The perception of 7-Methyl-3-octen-2-one is a dual sensory experience, involving both the sense of smell (olfaction) and taste (gustation). However, the depth of scientific knowledge is considerably greater for its role as an aromatic compound than as a taste stimulus.

Molecular Interactions with Receptor Proteins in Taste Transduction

Detailed research into the direct molecular interactions of 7-Methyl-3-octen-2-one with human taste receptors is currently unavailable in published scientific literature. The following sections outline the expected biological pathways that would be involved, based on general principles of taste transduction, but it must be emphasized that specific studies on 7-Methyl-3-octen-2-one are lacking.

There is no specific scientific evidence to date demonstrating the binding of 7-Methyl-3-octen-2-one to any of the 25 identified human Type 2 Bitter Taste Receptors (hT2Rs). While its chemical structure may suggest a potential for interaction with these receptors, which are responsible for detecting a wide array of chemical compounds, this has not been experimentally verified.

Given the absence of data on its binding to hT2Rs or other taste receptors, there is consequently no information on any signal transduction cascades that may be modulated by 7-Methyl-3-octen-2-one. The canonical pathway for bitter taste transduction involves the activation of G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events. However, the role of 7-Methyl-3-octen-2-one in initiating or modulating such a pathway remains uninvestigated.

Contribution to Flavor and Aroma Chemistry

In contrast to the void in gustatory research, the contribution of 7-Methyl-3-octen-2-one to aroma is more clearly defined. It is recognized as a significant volatile compound in a variety of food products.

The sensory profile of 7-Methyl-3-octen-2-one is characterized by a complex array of notes. Its taste is generally described as floral and fruity. The aroma profile is more multifaceted, with descriptors including fruity, floral, fatty, oily, lactonic, nutty, and even meaty undertones. This complexity allows it to contribute to the characteristic flavor profiles of various foods and beverages.

Below is an interactive data table summarizing the known sensory descriptors for 7-Methyl-3-octen-2-one.

| Sensory Aspect | Descriptors |

| Taste | Floral, Fruity |

| Aroma | Fruity, Floral, Fatty, Oily, Lactonic, Nutty, Meaty |

Ecoinformatics and Semiochemical Roles in Inter-Species Communication

The chemical compound 7-Methyl-3-octen-2-one plays a significant role in the intricate communication networks of the natural world. As a semiochemical, it acts as a messenger molecule, influencing the behavior and physiology of various organisms. This section explores its function in insect behavioral ecology and its potential, though less understood, role in vertebrate chemical signaling.

Behavioral Ecology of Insect Responses to 7-Methyl-3-octen-2-one

In the realm of entomology, 7-Methyl-3-octen-2-one has been identified as a key player in mediating insect behavior, particularly in the context of host-plant selection and avoidance.

Recent studies have highlighted the role of 7-Methyl-3-octen-2-one as a component of a volatile blend that elicits avoidance behavior in the South American tomato pinworm, Tuta absoluta. This insect is a devastating pest of tomato crops worldwide. Research has shown that a wild variety of tomato, Solanum lycopersicum var. cerasiforme, which is not attacked by T. absoluta, emits a distinct volatile profile compared to cultivated varieties. Among the compounds identified in the headspace of this wild tomato, 7-Methyl-3-octen-2-one was found to be a significant contributor to the avoidance response of female T. absoluta.

In behavioral assays, synthetic blends of volatiles mimicking those of the wild tomato plant were tested for their effect on the pest. The inclusion of 7-Methyl-3-octen-2-one in these blends was crucial for inducing a repellent effect, deterring female moths from landing and ovipositing. This suggests that the compound acts as an allomone, a semiochemical that benefits the emitter (the plant) by negatively affecting the receiver (the insect). The data from these chemotactic assays underscore the potential of using 7-Methyl-3-octen-2-one in push-pull strategies for integrated pest management of T. absoluta.

Table 1: Behavioral Response of Tuta absoluta to Volatile Compounds

| Compound | Behavioral Effect |

|---|---|

| 7-Methyl-3-octen-2-one | Avoidance/Repellence |

To understand the sensory perception of 7-Methyl-3-octen-2-one by insects, neurophysiological studies using electroantennography (EAG) have been conducted. EAG is a technique that measures the electrical response of an insect's antenna to volatile compounds, providing insights into which chemicals are detected by the olfactory system.

In studies with Tuta absoluta, gas chromatography coupled with electroantennographic detection (GC-EAD) revealed that the antennae of female moths exhibit a significant electrical response to 7-Methyl-3-octen-2-one. This indicates that the insect possesses specific olfactory sensory neurons capable of detecting this ketone. The EAG response provides a physiological basis for the observed behavioral avoidance, confirming that T. absoluta can smell 7-Methyl-3-octen-2-one and that this perception triggers a repellent behavioral output. The amplitude of the EAG response can be correlated with the sensitivity of the insect's olfactory system to the compound.

Table 2: Electroantennographic (EAG) Response of Tuta absoluta to 7-Methyl-3-octen-2-one

| Insect Species | Compound | EAG Response |

|---|---|---|

| Tuta absoluta (female) | 7-Methyl-3-octen-2-one | Significant antennal depolarization |

Interspecies Chemical Signaling in Vertebrate Systems (e.g., Chiroptera)

While the role of 7-Methyl-3-octen-2-one as a semiochemical in insect-plant interactions is becoming clearer, its involvement in vertebrate chemical communication is not well-documented in scientific literature. Extensive searches for the presence and function of this compound in the chemical signaling of vertebrates, including mammals such as bats (Chiroptera), have not yielded specific findings. Vertebrate semiochemistry is a complex field, with a wide array of compounds, including volatile organic compounds, being used for communication in contexts such as marking territory, attracting mates, and signaling social status. However, to date, 7-Methyl-3-octen-2-one has not been identified as a key signaling molecule in these processes for any vertebrate species. Further research may uncover a role for this compound in vertebrate systems, but at present, there is a lack of evidence to support its function as a semiochemical in this context.

Biotransformation and Metabolic Fates of 7-Methyl-3-octen-2-one

The metabolic fate of xenobiotic compounds, including semiochemicals like 7-Methyl-3-octen-2-one, is crucial for understanding their persistence and activity in biological systems. The biotransformation of this compound likely involves enzymatic pathways that modify its structure, leading to detoxification and excretion.

Enzymatic Reduction and Oxidation Pathways in Biological Systems

Specific studies detailing the enzymatic reduction and oxidation of 7-Methyl-3-octen-2-one are limited. However, based on the metabolism of other α,β-unsaturated ketones in various organisms, several potential biotransformation pathways can be inferred.

One likely pathway is the reduction of the carbon-carbon double bond. This saturation of the α,β-unsaturation is a common metabolic route for enones and can be catalyzed by reductases present in the cytosolic fraction of cells in various tissues, including the liver, lung, and kidney. This reaction is often dependent on cofactors such as NADPH.

Another potential metabolic route is the reduction of the ketone group to a secondary alcohol, a reaction catalyzed by carbonyl reductases. Furthermore, α,β-unsaturated carbonyl compounds are known to undergo conjugation with glutathione (B108866) (GSH), a key detoxification mechanism. This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH adduct can then be further metabolized and excreted.

In insects, oenocytes and the fat body are primary sites for lipid metabolism and detoxification. Enzymes within these tissues, such as cytochrome P450 monooxygenases, esterases, and the aforementioned GSTs and reductases, are likely involved in the breakdown of 7-Methyl-3-octen-2-one. These enzymatic processes would serve to deactivate the semiochemical and facilitate its removal from the insect's body. The specific enzymes and the precise sequence of metabolic reactions for 7-Methyl-3-octen-2-one, however, remain a subject for future investigation.

Table 3: Potential Metabolic Pathways for 7-Methyl-3-octen-2-one

| Metabolic Pathway | Potential Enzymatic Action |

|---|---|

| Reduction of C=C double bond | Saturation of the α,β-unsaturation by reductases. |

| Reduction of C=O group | Conversion of the ketone to a secondary alcohol by carbonyl reductases. |

| Glutathione Conjugation | Formation of a GSH adduct, catalyzed by glutathione S-transferases (GSTs). |

| Oxidation | Hydroxylation or other oxidative modifications by cytochrome P450 monooxygenases. |

Ketone Carbonyl Bioreduction

Information regarding the specific bioreduction of the ketone carbonyl group in 7-Methyl-3-octen-2-one is not extensively detailed in the available literature. However, the metabolic pathways for similar aliphatic ketones often involve the reduction of the carbonyl group to a secondary alcohol. This biotransformation is a common metabolic route for ketones, although specific enzymes and cofactors involved in the bioreduction of 7-Methyl-3-octen-2-one have not been elucidated.

Alpha,beta-Hydroxylation and Subsequent Oxidative Transformations

For methyl ketones like 7-Methyl-3-octen-2-one, a predicted metabolic pathway involves the hydroxylation of the methyl group at the alpha or beta position, followed by further oxidation. inchem.org This process can lead to the formation of a corresponding ketocarboxylic acid. inchem.org These ketoacids are intermediary metabolites that can then undergo oxidative decarboxylation, resulting in the release of carbon dioxide and the formation of simpler aliphatic carboxylic acids. inchem.org These resulting carboxylic acids can then be further metabolized. inchem.org

Table 1: Predicted Oxidative Transformation of 7-Methyl-3-octen-2-one

| Step | Transformation | Resulting Intermediate |

| 1 | Alpha,beta-Hydroxylation | Hydroxylated 7-Methyl-3-octen-2-one |

| 2 | Oxidation | Keto-acid derivative |

| 3 | Oxidative Decarboxylation | Aliphatic carboxylic acid + CO2 |

Conjugation Mechanisms (e.g., Glucuronidation, Glutathione Conjugation)

While specific studies on the conjugation of 7-Methyl-3-octen-2-one are not available, it is plausible that this compound or its metabolites could undergo phase II conjugation reactions. These reactions, such as glucuronidation or glutathione conjugation, are common detoxification pathways that increase the water solubility of xenobiotics, facilitating their excretion. The presence of a ketone functional group and any hydroxylated metabolites could serve as sites for the attachment of glucuronic acid or glutathione. However, without direct experimental evidence, this remains a theoretical metabolic route for 7-Methyl-3-octen-2-one.

Integration into Cellular Energy Metabolism (e.g., Fatty Acid and Citric Acid Cycles)

Following oxidative transformation, the resulting simple aliphatic carboxylic acids derived from 7-Methyl-3-octen-2-one can be integrated into central cellular metabolic pathways. inchem.org These carboxylic acids can be completely metabolized through the fatty acid beta-oxidation pathway and the citric acid cycle, ultimately generating energy for the cell. inchem.org This integration into core metabolic cycles represents the final stage of the biotransformation of 7-Methyl-3-octen-2-one, leading to its complete breakdown.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 7 Methyl 3 Octen 2 One

Computational Modeling and Predictive QSAR for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.goveuropa.eu These models are fundamental in modern toxicology and drug design, offering a means to predict the effects of chemicals without extensive animal testing. europa.eu For a compound like 7-Methyl-3-octen-2-one, QSAR models can be developed to predict a range of activities, from organ-specific toxicity to chemosensory properties. nih.gov

The development of a QSAR model involves several key steps:

Data Curation: A dataset of compounds with known biological activities is compiled. For 7-Methyl-3-octen-2-one, this would ideally include a series of related α,β-unsaturated ketones.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size), are calculated for each compound. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM), are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.com

Insights from such QSAR studies can reveal that properties like molecular volume, lipophilicity, and the energy of molecular orbitals are key determinants of biological activity for certain classes of compounds. pensoft.net While specific QSAR models for 7-Methyl-3-octen-2-one are not widely published, general models for α,β-unsaturated carbonyl compounds are used to assess toxicity, often related to their ability to act as Michael acceptors. acs.orgnih.gov These models form the basis for predicting the potential biological interactions of 7-Methyl-3-octen-2-one.

Correlation of Structural Features with Biological and Chemosensory Potency

The biological and sensory properties of 7-Methyl-3-octen-2-one are dictated by its specific structural components. Its fruity, fatty, and nutty aroma profile is a direct result of its molecular shape and functional groups interacting with olfactory receptors. flavscents.comthegoodscentscompany.com Similarly, its biological activity is governed by the presence and arrangement of these features.

| Structural Feature | Associated Property/Activity | Source |

| α,β-Unsaturated Ketone | Electrophilic center, potential for Michael addition, cytotoxicity | nih.govresearchgate.net |

| (3E)-Configuration | Influences molecular shape and receptor binding | flavscents.com |

| Isobutyl Group (at C7) | Affects lipophilicity and steric interactions | uni.lu |

| Carbonyl Group (C=O) | Contributes to polarity and hydrogen bonding potential | foodb.cahmdb.ca |

| Alkene Group (C=C) | Site of unsaturation, contributes to reactivity | foodb.cahmdb.ca |

Influence of α,β-Unsaturated Ketone Functionality on Reactivity and Biological Interactions

The most significant structural feature of 7-Methyl-3-octen-2-one is the α,β-unsaturated ketone moiety. foodb.cahmdb.ca This functional group consists of a carbonyl group conjugated with a carbon-carbon double bond, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of its biological interactions.

The primary mechanism of action for many α,β-unsaturated carbonyl compounds is through a Michael-type addition reaction. acs.orgnih.gov In a biological context, the nucleophilic thiol groups of cysteine residues in proteins are common targets. This covalent interaction can lead to protein inactivation, depletion of cellular antioxidants like glutathione (B108866), and subsequent cytotoxicity. nih.govresearchgate.net

Studies on a variety of α,β-unsaturated ketones have established several structure-activity relationships:

Steric Hindrance: The presence of a non-sterically hindered Michael acceptor is often essential for cytotoxic activity. Methyl substitutions on the vinyl carbons can diminish reactivity. nih.govresearchgate.net

Electrophilicity: The reactivity of the compound is related to its electrophilicity. The more polarized the α,β-unsaturated system, the more readily it reacts with biological nucleophiles. researchgate.net

Cytotoxicity: Many compounds containing this functional group exhibit cytotoxic activity against various tumor cell lines, often by inducing DNA fragmentation or activating cellular apoptosis pathways like caspase-3. nih.gov

The α,β-unsaturated ketone functionality is a well-recognized "structural alert" in toxicology, indicating a potential for skin sensitization and other adverse effects due to its inherent reactivity. acs.orgnih.gov

Stereochemical Determinants of Biological Activity (e.g., (3E)-Configuration)

Stereochemistry plays a critical role in the biological activity of molecules by defining their three-dimensional shape, which in turn governs how they fit into enzyme active sites or cell receptors. For 7-Methyl-3-octen-2-one, the double bond at the C3 position can exist as either the (E) or (Z) isomer.

The naturally occurring and commercially available form is typically the (3E)-configuration, also referred to as the trans isomer. flavscents.comncats.io This configuration results in a more linear and extended molecular shape compared to the cis or (Z)-isomer. This specific geometry is crucial for its chemosensory properties, as the precise shape of an odorant molecule determines its interaction with the array of olfactory receptors in the nose. While specific studies comparing the biological activities of the (E) and (Z) isomers of 7-Methyl-3-octen-2-one are limited, it is a well-established principle in pharmacology and toxicology that stereoisomers can exhibit significantly different potencies and effects.

Rational Design and Synthesis of 7-Methyl-3-octen-2-one Analogs for Targeted Effects

Based on the SAR principles of α,β-unsaturated ketones, it is possible to rationally design analogs of 7-Methyl-3-octen-2-one to either enhance or diminish its biological or chemosensory effects.

Strategies for Analog Design:

Modulating Reactivity: To decrease reactivity and potential toxicity, one could introduce steric hindrance near the β-carbon or incorporate electron-donating groups to reduce its electrophilicity. Conversely, to enhance reactivity for applications like antitumor agents, one might introduce electron-withdrawing groups.

Altering Lipophilicity: The length and branching of the alkyl chain (the isobutyl group) can be modified to alter the molecule's lipophilicity (log P). Increasing chain length would increase lipophilicity, potentially affecting its absorption and distribution in biological systems.

Varying the Ketone Moiety: Replacing the methyl group attached to the carbonyl with other functional groups could influence both steric and electronic properties, potentially leading to altered receptor binding or reactivity.

Stereochemical Control: Synthesizing the (3Z)-isomer would allow for a direct comparison with the (3E)-isomer, providing valuable insight into how the geometric shape of the molecule influences its specific biological and chemosensory activities.

The table below outlines potential modifications and their predicted impact based on established SAR principles.

| Modification Site | Proposed Change | Predicted Impact on Activity/Property |

| α,β-Unsaturated System | Removal of the double bond (saturation) | Decrease in Michael reactivity and associated cytotoxicity. Altered chemosensory profile. |

| β-Carbon | Addition of a methyl group | Increased steric hindrance, likely reducing Michael reactivity. |

| Alkyl Chain (C5-C8) | Increase or decrease chain length | Modulates lipophilicity, potentially affecting membrane permeability and receptor affinity. |

| Carbonyl Group | Reduction to a hydroxyl group | Eliminates ketone functionality, drastically altering reactivity and biological interactions. |

Through such targeted modifications, medicinal chemists can systematically probe the SAR of 7-Methyl-3-octen-2-one, leading to the development of novel compounds with fine-tuned properties for use in flavors, fragrances, or as potential therapeutic agents.

Advanced Analytical Methodologies for the Detection and Quantification of 7 Methyl 3 Octen 2 One

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 7-Methyl-3-octen-2-one from other volatile and semi-volatile compounds present in a sample. Gas chromatography (GC) is the premier technique for this purpose due to the compound's volatility.

The successful separation of 7-Methyl-3-octen-2-one by gas chromatography hinges on the meticulous optimization of several key parameters to achieve sharp, well-resolved peaks. The choice of the stationary phase is critical. Non-polar columns, such as those with a dimethylpolysiloxane phase (e.g., DB-1), separate compounds primarily based on their boiling points. In contrast, polar columns, like those with a polyethylene (B3416737) glycol phase (e.g., DB-Wax), provide separation based on polarity, which can be advantageous for separating ketones from less polar compounds. nist.gov

The temperature program, including initial temperature, ramp rate, and final temperature, is tailored to ensure efficient separation from other volatile compounds in the sample matrix. A slower temperature ramp can improve the resolution of closely eluting peaks, while a higher final temperature ensures that all analytes are eluted from the column. The carrier gas flow rate and the injection mode (split/splitless) are also optimized to maximize sensitivity and peak shape. mdpi.com The selection between these column types and the fine-tuning of the temperature program are essential steps in method development, often guided by the complexity of the sample matrix. chromatographyonline.com

Retention indices (RI) are a standardized measure used to identify compounds by normalizing retention times. For 7-Methyl-3-octen-2-one, experimentally determined retention indices on different standard stationary phases provide a reliable tool for its identification. nist.gov

| Column Type | Stationary Phase | Retention Index (I) |

|---|---|---|

| Non-polar | DB-1 | 1062 |

| Polar | DB-Wax | 1317 |

Table 1. Kovats Retention Indices for 7-Methyl-3-octen-2-one on different GC columns. nist.gov

For the analysis of complex samples such as food and beverages where 7-Methyl-3-octen-2-one may be present, coupling gas chromatography with a spectrometric detector, most commonly a mass spectrometer (GC-MS), is indispensable. scioninstruments.com This hyphenated technique combines the superior separation power of GC with the definitive identification capabilities of MS. scioninstruments.comjst.go.jp As compounds elute from the GC column, they are directly introduced into the mass spectrometer, which provides mass spectral data that can be used for identification. scioninstruments.com This is crucial for distinguishing 7-Methyl-3-octen-2-one from isomers or other compounds that might co-elute chromatographically. The resulting data can be compared against spectral libraries, such as the NIST Mass Spectral Library, for confident peak identification. mdpi.comscioninstruments.com

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry provides detailed structural information about 7-Methyl-3-octen-2-one, confirming its identity and differentiating it from other compounds.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of compounds by analyzing their fragmentation patterns. In an MS/MS experiment, the molecular ion of 7-Methyl-3-octen-2-one (m/z 140) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions).

As an α,β-unsaturated ketone, the fragmentation of 7-Methyl-3-octen-2-one is expected to follow predictable pathways. researchgate.net Common fragmentation mechanisms for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org This can lead to the formation of stable acylium ions. For 7-Methyl-3-octen-2-one, alpha-cleavage could result in the loss of a methyl radical ([M-15]⁺) or an isobutyl radical ([M-57]⁺). The analysis of these specific product ions in an MS/MS spectrum provides a high degree of confidence in the identification of the parent compound. researchgate.netnih.gov

| m/z (Mass/Charge Ratio) | Potential Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 125 | [M-CH₃]⁺ | Loss of a methyl radical |

| 97 | [M-C₃H₇]⁺ | Loss of a propyl radical |

| 83 | [M-C₄H₉]⁺ | Loss of an isobutyl radical |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Table 2. Predicted major fragment ions for 7-Methyl-3-octen-2-one in electron ionization mass spectrometry, based on general fragmentation patterns of ketones. nist.govlibretexts.org

High-resolution mass spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule. Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments can measure m/z values to several decimal places. This high accuracy allows for the calculation of a unique molecular formula.

For 7-Methyl-3-octen-2-one, the molecular formula is C₉H₁₆O, which corresponds to an exact (monoisotopic) mass of 140.120115 Da. By using HRMS, an experimentally measured mass that is very close to this theoretical value (typically within a few parts per million, ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass. quora.com

Pre-analytical Sample Preparation and Enrichment Strategies

Given that 7-Methyl-3-octen-2-one is often a trace component in complex matrices like food, effective sample preparation is crucial to isolate and concentrate the analyte before instrumental analysis. nih.gov These strategies aim to remove interfering substances and enhance the signal of the target compound, thereby improving detection limits and analytical accuracy. foodsafety.institute

Commonly used techniques for volatile compounds include:

Solid-Phase Microextraction (SPME): This is a solvent-free, simple, and sensitive technique where a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace of a sample or directly immersed in it. nih.govmdpi.com Volatile compounds like 7-Methyl-3-octen-2-one are adsorbed onto the fiber and then thermally desorbed into the GC inlet. jst.go.jp Optimization of SPME involves selecting the appropriate fiber coating (e.g., DVB/CAR/PDMS for a broad range of volatiles), as well as adjusting extraction time and temperature to maximize analyte recovery. mdpi.comsemanticscholar.org

Purge-and-Trap (P&T): Also known as dynamic headspace analysis, this technique involves bubbling an inert gas through a liquid or solid sample. epa.govteledynelabs.com The volatile compounds are purged from the sample and collected on an adsorbent trap. The trap is then rapidly heated to desorb the analytes into the GC system. P&T is highly effective for concentrating trace levels of volatile organic compounds from aqueous samples. epa.govrestek.com

Solvent Extraction: Traditional liquid-liquid extraction can be used to isolate flavor compounds. However, it is often more labor-intensive and can introduce solvent-related interferences. nih.gov

The choice of the most suitable sample preparation method depends on the sample matrix, the concentration of the analyte, and the specific requirements of the analytical instrumentation. researchgate.net

Solid-Phase Microextraction (SPME) for Volatile Metabolite Profiling

Solid-Phase Microextraction (SPME) is a robust, solvent-free sample preparation technique that is highly effective for the extraction of volatile and semi-volatile organic compounds like 7-Methyl-3-octen-2-one. researchgate.net It integrates sampling, extraction, and concentration into a single step. The technique utilizes a fused-silica fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. researchgate.net Subsequently, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net

SPME is particularly well-suited for volatile metabolite profiling, allowing for the comprehensive analysis of a wide range of VOCs within a sample. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a ketone like 7-Methyl-3-octen-2-one, a combination of different fiber coatings may provide the most comprehensive profiling. plos.org

A study on the human fecal VOC metabolome evaluated eight different SPME fibers and identified a minimal set of five fibers that collectively isolated approximately 90% of the total metabolites. plos.org This highlights the importance of selecting the appropriate fiber to ensure comprehensive coverage of volatile metabolites. For general profiling of VOCs, including ketones, fibers with mixed phases are often employed.

Table 1: Common SPME Fiber Coatings and Their Applicability for Volatile Compound Analysis

| Fiber Coating | Abbreviation | Polarity | Typical Analytes |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Non-polar | Volatile, non-polar compounds |

| Polyacrylate | PA | Polar | Polar compounds (e.g., phenols, alcohols) |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | General purpose for volatile compounds |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Volatile and semi-volatile compounds |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Bipolar | Broad range of volatiles, including gases and low molecular weight compounds |

This table is based on general principles of SPME and findings from studies on volatile compound analysis. plos.orgmdpi.com

The efficiency of SPME is influenced by several factors, including extraction time and temperature. mdpi.com Optimization of these parameters is essential to achieve a balance between extraction rate and sensitivity. mdpi.com

Headspace Analysis for Vapor-Phase Collection

Headspace analysis is a technique used for sampling volatile compounds from the gaseous phase (headspace) above a solid or liquid sample in a sealed container. pan.olsztyn.pl This method is ideal for the analysis of 7-Methyl-3-octen-2-one due to its volatility. Headspace-SPME (HS-SPME) is the most common configuration, where the SPME fiber is exposed to the headspace rather than being in direct contact with the sample. mdpi.commdpi.com This approach minimizes interference from non-volatile matrix components, thereby extending the life of the fiber and improving analytical accuracy.

Equilibration Temperature: Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace, but can also decrease the distribution constant. mdpi.com

Equilibration Time: Sufficient time is needed for the analytes to reach equilibrium between the sample and the headspace before the fiber is exposed. mdpi.com

Extraction Time: This is the duration the fiber is exposed to the headspace, allowing for the partitioning of analytes onto the fiber coating. mdpi.com

Sample Matrix Effects: The addition of salt (salting out) can increase the ionic strength of aqueous samples, which reduces the solubility of organic compounds and promotes their release into the headspace. mdpi.com

HS-SPME coupled with GC-MS has been successfully applied to analyze the volatile fractions of various complex matrices, such as cheeses and biological samples, identifying numerous ketones, alcohols, and other volatile compounds. mdpi.compan.olsztyn.plmdpi.com

Extract Concentration Techniques for Trace-Level Detection

Detecting 7-Methyl-3-octen-2-one at trace levels requires effective concentration techniques. SPME is inherently a concentration method, as it extracts and isolates analytes from a larger sample volume onto a small fiber coating, leading to a significant increase in concentration upon desorption into the GC system. researchgate.net

For trace-level detection, the sensitivity of the SPME method can be further enhanced by optimizing extraction conditions. For instance, increasing the extraction time and temperature can lead to higher analyte recovery on the fiber, although care must be taken to avoid analyte degradation or competitive displacement. researchgate.netmdpi.com

Beyond SPME, other solid-phase extraction (SPE) methods can be employed for preconcentration. These techniques use a column packed with a sorbent material to retain analytes from a liquid sample passed through it. The analytes are then eluted with a small volume of solvent, resulting in a concentrated extract. Novel sorbent materials like graphene have shown great potential due to their high specific surface area, offering high enrichment factors for trace analysis. researchgate.net While demonstrated for inorganic compounds, the principle applies to organic molecules, suggesting that advanced sorbents could be developed for concentrating trace levels of 7-Methyl-3-octen-2-one from complex samples.

Validation of Quantitative Analytical Methods for 7-Methyl-3-octen-2-one

For the quantitative analysis of 7-Methyl-3-octen-2-one, the developed analytical method must be validated to ensure its reliability, accuracy, and reproducibility. thegoodscentscompany.comnih.gov Method validation is a critical process that establishes the performance characteristics of a method and demonstrates its suitability for the intended analytical purpose. nih.gov

The validation of a quantitative method, such as one using SPME-GC-MS, typically involves assessing several key parameters: nih.govsissg.it

Linearity and Range: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of known concentrations to construct a calibration curve. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected but not necessarily quantified. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Reproducibility (Inter-day precision): Precision between different laboratories, or more commonly in a single lab context, between different days, analysts, or equipment.

Accuracy: Accuracy refers to the closeness of the mean test result to the true value. It is often assessed by analyzing a reference material with a known concentration or through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated.

Selectivity/Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. In GC-MS, selectivity is generally high due to the separation power of the chromatography and the specific fragmentation patterns of the mass spectrometer.

Robustness: The robustness of a method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., GC oven temperature ramp, extraction time) and provides an indication of its reliability during normal usage.

An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often used to improve the precision of quantitative analysis by correcting for variations in extraction efficiency and injection volume. mdpi.comnih.gov

Table 2: Key Parameters for the Validation of a Quantitative Analytical Method

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 |

| Precision (Repeatability) | Variation in results within the same day. | Relative Standard Deviation (RSD) < 15% |

| Precision (Reproducibility) | Variation in results across different days. | Relative Standard Deviation (RSD) < 20% |

| Accuracy | Closeness of measured value to the true value. | Recovery typically between 80-120% |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10 |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3 |

This table presents typical parameters and acceptance criteria for bioanalytical method validation, which can be adapted for the analysis of 7-Methyl-3-octen-2-one. nih.gov

Emerging Research Frontiers and Potential Applications of 7 Methyl 3 Octen 2 One

Unexplored Biological Functions and Regulatory Mechanisms

The biological roles of 7-Methyl-3-octen-2-one largely remain an open area of investigation. As a volatile organic compound (VOC), it belongs to a class of molecules known to mediate a wide array of biological interactions. nih.gov The detection of this compound in milk and milk products suggests a potential role as a biomarker for the consumption of these foods. foodb.cahmdb.ca However, its endogenous functions within mammalian systems, if any, are yet to be elucidated.

The primary mechanism for the biological perception of such odorants involves olfactory receptors, a large family of G-protein coupled receptors. nih.gov The interaction between an odorant molecule like 7-Methyl-3-octen-2-one and its specific olfactory receptor(s) triggers a signaling cascade, leading to the perception of smell. nih.govornl.gov The precise receptors that bind to 7-Methyl-3-octen-2-one and the specifics of their activation dynamics are currently unknown. Future research could focus on deorphanizing the responsible receptors, which would provide a deeper understanding of its sensory perception and potential physiological effects.

Beyond olfaction, many VOCs are known to have other biological activities, including roles in cell signaling and as modulators of enzyme activity. nih.gov The α,β-unsaturated ketone structure present in 7-Methyl-3-octen-2-one is a reactive functional group, suggesting the possibility of covalent interactions with biological macromolecules, which could underlie currently unknown bioactivities. nih.govresearchgate.net

Innovations in Sustainable Production and Biocatalytic Synthesis

The production of flavor and fragrance compounds is increasingly shifting towards more sustainable and environmentally friendly methods. futurelearn.comadv-bio.com Traditional chemical syntheses often rely on harsh conditions and petroleum-based starting materials. chemistryjournals.net In contrast, "white biotechnology" utilizes microbial and enzymatic processes to produce these high-value chemicals from renewable feedstocks under mild conditions. researchgate.net

For a compound like 7-Methyl-3-octen-2-one, biocatalytic approaches offer a promising avenue for sustainable production. cnr.it Enzymes such as lipases, oxidoreductases, and ene-reductases are key tools in this field. chemistryjournals.netresearchgate.net For instance, the synthesis of α,β-unsaturated ketones can be achieved through biocatalytic cascades, offering high selectivity and reducing the generation of hazardous waste. researchgate.netacs.org The use of whole-cell biotransformation, where microorganisms are engineered to perform specific chemical conversions, is another powerful strategy for producing natural flavor compounds. researchgate.netfrontiersin.org

Future research in this area could focus on identifying or engineering enzymes and microbial strains capable of producing 7-Methyl-3-octen-2-one from simple, renewable starting materials. This would not only provide a more sustainable production route but could also lead to the product being classified as "natural," a significant advantage in the food and cosmetic industries. researchgate.net

Novel Applications in Chemical Ecology and Bioactive Compound Development

In chemical ecology, VOCs are the language of communication between organisms. nih.gov They can act as attractants, repellents, or signaling molecules in interactions between plants, insects, and microbes. nih.gov The role of 7-Methyl-3-octen-2-one in such interactions is entirely unexplored. Given its pleasant aroma, it could potentially act as an attractant for pollinators or seed dispersers. Conversely, many plant-derived VOCs serve as defense compounds against herbivores and pathogens. nih.gov Investigating the effect of 7-Methyl-3-octen-2-one on the behavior of various insect species could reveal novel applications in pest management.

Furthermore, the structural motif of an α,β-unsaturated ketone is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals. researchgate.netchemistryviews.org This functional group can act as a Michael acceptor, enabling covalent interactions with biological targets, which can lead to potent and specific biological activities. researchgate.netresearchgate.net The development of new bioactive compounds often starts with naturally occurring molecules. nih.govmdpi.com 7-Methyl-3-octen-2-one, with its enone structure, could serve as a starting point for the synthesis of new chemical entities with potential therapeutic applications.

Development of Structure-Guided Design Principles for New Chemical Entities

The design of new molecules with specific biological activities relies heavily on understanding the relationship between chemical structure and biological function. nih.gov For α,β-unsaturated ketones like 7-Methyl-3-octen-2-one, the enone functional group is a key determinant of its reactivity and potential bioactivity. nih.govnih.govacs.org The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack, a common mechanism of action for this class of compounds. fiveable.mefiveable.me

Structure-guided design principles for new chemical entities based on the 7-Methyl-3-octen-2-one scaffold would likely focus on modifying the substituents around the enone core to modulate its reactivity and specificity for a particular biological target. nih.govrsc.org For instance, altering the alkyl chain could affect its lipophilicity and, consequently, its ability to cross cell membranes. Computational modeling and molecular dynamics simulations can be employed to predict how structural modifications would influence the binding of the molecule to a target protein, such as an enzyme or a receptor. nih.govbakerlab.org

The table below summarizes key structural features of 7-Methyl-3-octen-2-one and their potential implications for the design of new chemical entities.

| Structural Feature | Potential Role in Bioactivity | Implications for Structure-Guided Design |

|---|---|---|

| α,β-Unsaturated Ketone (Enone) | Acts as a Michael acceptor, allowing for covalent modification of biological targets. Key for electrophilic interactions. | The reactivity of this group can be tuned by modifying adjacent substituents. It is a primary site for designing covalent inhibitors or probes. |

| Methyl Group at C7 | Contributes to the overall shape and lipophilicity of the molecule. May influence binding specificity. | Modifications at this position can alter the steric and electronic properties, potentially improving target engagement and selectivity. |

| Octene Chain Length | Influences the molecule's solubility, membrane permeability, and overall size. | Varying the chain length can optimize pharmacokinetic properties and fit within a target's binding pocket. |

| Position of the Double Bond | Determines the geometry of the enone system and its accessibility for interactions. | Shifting the double bond or altering its stereochemistry (E/Z) can significantly impact biological activity. |

Q & A

Q. Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm double bond geometry (e.g., trans-3-octen-2-one) and methyl group positions.

- IR : Verify carbonyl (C=O) and alkene (C=C) stretches.

Q. Chromatography :

- GC-MS : Compare retention indices with standards and assess mass fragmentation patterns.

- HPLC : Quantify purity using a C18 column and UV detection at 220 nm.

- Reference Standards : Cross-validate with commercially available or literature-reported data .

Q. What safety protocols are essential when handling 7-Methyl-3-octen-2-one in laboratory settings?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or dilution steps.

- Waste Disposal : Segregate chemical waste in labeled containers for incineration or professional treatment .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity or metabolic pathways of 7-Methyl-3-octen-2-one?

- Strategies :

- Molecular Docking : Simulate interactions with olfactory receptors (e.g., OR5AN1) to predict binding affinity and odorant properties.

- MD Simulations : Analyze stability in lipid bilayers to infer membrane permeability.

- Metabolic Prediction : Use tools like ADMET Predictor™ to identify potential cytochrome P450-mediated oxidation sites.

Q. What methodologies are recommended for assessing dermal sensitization potential of 7-Methyl-3-octen-2-one?

- Toxicological Evaluation :

- In Vitro : Perform KeratinoSens™ or h-CLAT assays to measure skin sensitization markers (e.g., CD86/CD54 expression).

- In Vivo : Use murine Local Lymph Node Assay (LLNA) as a last resort, adhering to OECD guidelines.

- Data Interpretation : Apply Quantitative Structure-Activity Relationship (QSAR) models to cross-reference with structurally related sensitizers (e.g., 3,7-Dimethyl-2-octen-1-ol) .

Q. How can researchers address discrepancies in spectroscopic data for 7-Methyl-3-octen-2-one across studies?

- Troubleshooting Steps :

Orthogonal Techniques : Confirm NMR assignments via DEPT-135 or 2D-COSY experiments.

Sample Purity : Re-examine chromatography conditions; impurities (e.g., isomers) may skew results.

Collaborative Validation : Share raw data with independent labs for cross-verification .

Q. What green chemistry approaches can optimize the sustainable synthesis of 7-Methyl-3-octen-2-one?

- Innovations :

- Solvent Selection : Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., limonene).

- Catalytic Efficiency : Test recyclable catalysts (e.g., immobilized lipases) to minimize waste.

- Energy Efficiency : Use microwave-assisted reactions to reduce reaction time and energy consumption .

Data Presentation Guidelines

- Tables :

| Characterization Method | Key Parameters | Acceptance Criteria |

|---|---|---|

| GC-MS | Retention time, m/z fragments | Match reference standard ±0.5% |

| ¹H NMR | Chemical shifts, integration ratios | δ 5.4–5.6 (alkene protons) |

| HPLC | Purity %, UV absorbance | ≥95% purity at λ = 220 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.